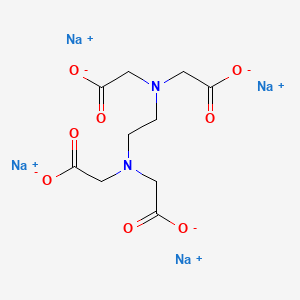

Ethylenediaminetetraacetic acid sodium salt

Beschreibung

Historical Evolution of Aminopolycarboxylic Acid Chelating Agents and Edetate Sodium Development

The development of edetate sodium is intrinsically linked to the broader history of coordination chemistry and the understanding of chelation.

Early Discoveries in Coordination Chemistry and Chelation Theory

Coordination chemistry, the study of compounds formed by the association of ions or molecules with a central metal atom, has roots dating back to the discovery of complexes like Prussian blue in the 18th century. britannica.com Early theories, such as Christian Wilhelm Blomstrand's chain theory from 1869, attempted to explain the bonding in these compounds. britannica.comwikipedia.org Sophus Mads Jørgensen further developed this theory, proposing that ions could bind either through ammonia (B1221849) chains or directly to the metal. britannica.comwikipedia.org

The modern understanding of coordination chemistry is largely attributed to Alfred Werner, whose work in the late 19th and early 20th centuries revolutionized the field. solubilityofthings.comlibretexts.org Werner's coordination theory, published in 1893, proposed that metal atoms could bond with multiple ligands arranged in specific geometries around the central ion. wikipedia.orgsolubilityofthings.comlibretexts.org He distinguished between ions bound inside the coordination sphere (nonionogenic) and those outside (ionogenic), which could be precipitated. britannica.com Werner's experimental work, including studies on the electrical conductivity of coordination compounds and the resolution of optical isomers, provided strong evidence for his theory and disproved earlier chain theories. britannica.comwikipedia.orglibretexts.org

The concept of chelation, derived from the Greek word "chele" meaning "crab's claw," describes the formation of a complex where a polydentate ligand binds to a central metal ion through multiple coordination sites, forming a ring structure. ebsco.comwikipedia.org This phenomenon enhances the stability of the resulting complex, known as a chelate, compared to complexes formed by monodentate ligands. ebsco.comwikipedia.org The "chelate effect" was first described in the classical work of Schwarzenbach. acs.org

Pioneering Syntheses of Edetate Sodium and Related Compounds

The synthesis of aminopolycarboxylic acids, including EDTA and its salts like edetate sodium, began in the 1930s. umcs.plillinois.edu These compounds became important industrial chelating agents due to their ability to form stable, water-soluble complexes with various cations. umcs.pl

Ferdinand Münz, an Austrian chemist working at I.G. Farbenindustrie, is credited with the first synthesis of EDTA in 1935. illinois.eduwikipedia.orgresearchgate.netwikipedia.org Münz's primary motivation was to find a substitute for citric acid to reduce Germany's reliance on imported chemicals, specifically for removing calcium ions from water to improve textile dyeing processes. illinois.eduresearchgate.net He recognized that aminocarboxylic acids were effective chelating agents and hypothesized that a polyaminopolycarboxylic acid would be even better. illinois.eduresearchgate.netwikipedia.org

Münz's initial method involved the reaction of hot ethylenediamine (B42938) with monochloroacetic acid and sodium hydroxide (B78521). illinois.eduresearchgate.net While this process successfully produced EDTA, the final product was contaminated with sodium chloride. illinois.eduresearchgate.net This method was primarily used in Europe and not adopted in the United States. illinois.eduresearchgate.net

In 1941, Frederick C. Bersworth developed a different and more convenient synthesis of EDTA in the United States, a process still widely used today. umcs.plillinois.eduresearchgate.net Bersworth's method is an alkaline cyanomethylation of ethylenediamine. umcs.plillinois.eduresearchgate.net This one-step process involves reacting ethylenediamine with formaldehyde (B43269) and sodium cyanide in an alkaline solution, yielding tetrasodium (B8768297) EDTA and ammonia. umcs.plillinois.eduresearchgate.netbakerpedia.com

The reaction can be represented as: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃ wikipedia.orgbakerpedia.com

Much of the ammonia produced evaporates, but some can react with starting materials, leading to impurities like nitrilotriacetic acid (NTA). umcs.plillinois.eduresearchgate.net Purification typically involves acidifying the solution with sulfuric or hydrochloric acid, which causes the less soluble EDTA to precipitate, separating it from the more soluble NTA. umcs.plillinois.eduresearchgate.net

A third significant synthesis pathway was developed in 1962 by John Singer and Mark Weisberg, specifically aimed at producing a very pure form of the disodium (B8443419) salt of EDTA. umcs.plresearchgate.net Their process separates the cyanomethylation and hydrolysis steps. umcs.pl This method utilizes ethylenediamine, formaldehyde, and hydrocyanic acid to produce ethylenedinitrilo-tetraacetonitrile (EDTN) as a solid intermediate. umcs.pl The EDTN is then isolated, washed, and hydrolyzed with sodium hydroxide to form tetrasodium EDTA and ammonia. umcs.pl

The Singer and Weisberg method minimizes secondary reactions that lead to impurities, resulting in a high yield (greater than 96%) and high purity product. umcs.pl This process is also well-suited for synthesizing high-purity NTA. umcs.pl The disodium salt can be prepared from the tetrasodium salt by adjusting the pH with acid, causing the disodium salt to crystallize. google.compatsnap.com

Frederick C. Bersworth's Alkaline Cyanomethylation Process

Fundamental Principles of Edetate Sodium Chelation in Chemical Systems

Edetate sodium, as a salt of EDTA, functions as a powerful chelating agent due to the structure of the ethylenediaminetetraacetate (B1237979) anion (EDTA⁴⁻). This anion is a hexadentate ligand, meaning it has six potential sites for binding to a metal ion: the two nitrogen atoms and the four oxygen atoms from the carboxylate groups. umcs.pl

When edetate sodium is introduced into a system containing metal ions, the EDTA⁴⁻ anion can envelop the metal ion, forming multiple coordinate covalent bonds. patsnap.com This "claw-like" binding creates a stable, soluble ring structure around the metal ion, effectively sequestering it. ebsco.comwikipedia.orgatamanchemicals.com The stability of the resulting metal-EDTA complex depends on the specific metal ion involved. patsnap.com

The chelation process renders the metal ion less reactive by incorporating it into the stable complex. patsnap.com This is particularly useful in chemical systems where free metal ions can catalyze unwanted reactions, such as oxidation. bakerpedia.compatsnap.com Edetate sodium can chelate a wide range of polyvalent metal ions, including alkaline earth metals (like calcium and magnesium) and heavy metals (like lead, copper, iron, and zinc), over a broad pH range. patsnap.comatamanchemicals.comoup.com Typically, one mole of EDTA chelates one mole of metal ions, forming a 1:1 complex. atamanchemicals.com

The stability of metal-EDTA complexes is quantified by stability constants (also known as formation constants). These constants reflect the equilibrium between the free metal ion and ligand and the chelated complex. Higher stability constants indicate a stronger affinity between the metal ion and the chelating agent, resulting in a more stable complex. Research on stability constants provides quantitative information about the interaction between metal ions and chelating agents. iastate.edu

Here is a simplified representation of the chelation of a generic divalent metal ion (M²⁺) by the EDTA⁴⁻ anion:

M²⁺ + [EDTA]⁴⁻ ⇌ [M-EDTA]²⁻

The stability of these complexes contributes to the diverse applications of edetate sodium in various chemical and biochemical processes, such as preventing precipitation of metal salts, stabilizing solutions, and controlling metal-catalyzed reactions. patsnap.comatamanchemicals.com

Table: Stability Constants (log K) for Selected Metal-EDTA Complexes

While specific data tables were not directly provided in the search results, the concept of stability constants is central to understanding chelation. Research involves determining these constants for various metal ions. iastate.edu A representative (non-interactive) table illustrating the concept based on general knowledge of EDTA chemistry is shown below:

| Metal Ion (Mⁿ⁺) | log K ([M-EDTA]⁽ⁿ⁻⁴⁾) |

| Ca²⁺ | ~10.7 |

| Mg²⁺ | ~8.7 |

| Cu²⁺ | ~18.8 |

| Fe³⁺ | ~25.1 |

| Zn²⁺ | ~16.5 |

| Pb²⁺ | ~18.0 |

Note: These values are approximate and can vary depending on temperature, ionic strength, and pH.

The formation of these stable complexes is the fundamental principle underlying the utility of edetate sodium in advanced chemical and biochemical research, allowing for precise control over the concentration and activity of metal ions in complex systems.

Ligand Characteristics and Coordination Modes of Edetate Sodium

The active component in edetate sodium is the ethylenediaminetetraacetate anion (EDTA⁴⁻). This ligand is characterized as a hexadentate chelator, possessing six potential donor atoms: the two nitrogen atoms and the four oxygen atoms from the carboxylate groups wikipedia.orgacs.org. The term "hexadentate" signifies its capacity to form six coordinate bonds with a single metal ion wikipedia.org.

Upon complex formation with a metal cation, the EDTA⁴⁻ ligand typically envelops the metal ion, creating stable, five-membered chelate rings wikipedia.orgethz.ch. This arrangement, where the ligand binds to the metal ion at multiple points, is known as chelation and is responsible for the high stability of metal-EDTA complexes ethz.ch. While EDTA⁴⁻ is ideally a hexadentate ligand, the actual coordination number and mode can vary depending on the specific metal ion, its oxidation state, and the surrounding chemical environment. For instance, in some complexes, the EDTA ligand might not fully encapsulate the metal, resulting in a coordination number lower than six for the metal ion wikipedia.org. Studies on potassium EDTA salts have also revealed different coordination modes of the EDTA anion to the metal center depending on the degree of ionization of the EDTA anion researchgate.net.

Thermodynamics and Kinetics of Metal-Edetate Complex Formation

The formation of metal-edetate complexes is governed by specific thermodynamic and kinetic principles. The effectiveness of EDTA as a chelating agent for a particular metal ion is quantified by the stability constant of the resulting complex inchem.org.

Stability Constants Across Diverse Metal Ions

Metal-EDTA complexes are known for their high stability, with stability constants varying considerably across different metal ions inchem.org. The stability constant (log K) provides a measure of the equilibrium position of the complex formation reaction, indicating the affinity of the EDTA ligand for the metal ion. Higher log K values correspond to more stable complexes.

Research has established a range of stability constants for EDTA complexes with various metal ions. For example, Fe³⁺ forms a particularly strong complex with a high stability constant (log K of 25.1), followed by Cu²⁺ (log K of 18.4) and Zn²⁺ (log K of 16.1) inchem.org. Other metal ions like Fe²⁺, Ca²⁺, Mg²⁺, and Na⁺ exhibit progressively lower stability constants inchem.org.

Here is a table illustrating the stability constants for EDTA complexes with some common metal ions:

| Metal Ion | Log K (Stability Constant) | Citation |

| Fe³⁺ | 25.1 | inchem.org |

| Cu²⁺ | 18.4 | inchem.org |

| Zn²⁺ | 16.1 | inchem.org |

| Fe²⁺ | 14.6 | inchem.org |

| Ca²⁺ | 10.6 | inchem.org |

| Mg²⁺ | 8.7 | inchem.org |

| Na⁺ | 1.7 | inchem.org |

These stability constants are typically determined under specific experimental conditions, such as constant ionic strength chalmers.se. Apparent stability constants, valid under specific experimental conditions, can be extrapolated to zero ionic strength using theories like the specific ion interaction theory (SIT) chalmers.se.

Influence of pH on Metal-Edetate Chelation Potential

The pH of the solution significantly influences the chelation potential of edetate sodium. The capacity of EDTA to chelate metal ions is highly dependent on the protonation state of its carboxyl groups plos.org. EDTA is only fully effective as a chelator when its four carboxyl groups are deprotonated plos.org. The pKₐ of the fourth carboxyl group of EDTA is approximately 10.34 plos.org.

Studies have shown that the ability of EDTA to chelate divalent cations increases with increasing pH, particularly over the range of pH 8 to pH 10 plos.org. At lower pH values, the carboxyl groups are protonated, reducing their ability to bind to metal ions researchgate.net. Each metal ion also tends to have an optimum pH range for chelate formation with EDTA inchem.org. For instance, Fe³⁺ chelation is favored at pH 1, while Mg²⁺ chelation is more likely at pH 10 inchem.org.

Competitive Metal Ion Binding Dynamics

The formation of metal-edetate complexes can be affected by the presence of competing metal ions inchem.org. When multiple metal ions are present in a solution with edetate sodium, they compete for binding to the EDTA ligand. The extent to which a metal ion will bind to EDTA in a competitive environment is primarily determined by its stability constant with EDTA and the concentrations of the competing metal ions and other ligands inchem.org.

A metal ion capable of forming a stronger complex with EDTA (i.e., having a higher stability constant) can displace a metal ion that forms a weaker complex inchem.org. This competitive binding phenomenon is crucial in various applications, such as the use of edetate sodium in removing specific metal ions from a mixture or in biological systems where various metal ions are present inchem.orgoup.commdpi.com. For example, in the gastrointestinal tract, metal ions like Cu²⁺, Zn²⁺, Fe²⁺, or Ca²⁺ can exchange with Fe³⁺ bound to EDTA, depending on the pH and the concentrations of the ions inchem.org.

Methodological Significance of Edetate Sodium in Scientific Inquiry

Edetate sodium holds significant methodological importance across various scientific disciplines due to its reliable and well-understood chelating properties. Its ability to sequester metal ions makes it an indispensable tool in numerous research techniques and applications.

In analytical chemistry, edetate sodium is widely used in titrations to determine the concentration of metal ions in a solution ethz.ch. The formation of stable, stoichiometric metal-EDTA complexes allows for precise quantitative analysis.

In molecular biology and biochemistry, edetate sodium is employed to inhibit metal-dependent enzymes, such as nucleases, by removing the divalent cations required for their activity plos.orgnih.gov. This is particularly useful in preserving DNA and RNA integrity during sample preparation and storage plos.orgnih.gov. Research has demonstrated that increasing the pH of EDTA-containing storage solutions can improve the preservation of high molecular weight DNA, consistent with EDTA chelating divalent cations nih.gov.

Edetate sodium is also utilized in studies investigating metal-protein interactions and competitive metal binding dynamics in biological systems oup.com. By competing with proteins for metal ions, EDTA can help researchers understand the affinity and specificity of protein-metal binding sites oup.com.

Furthermore, edetate sodium plays a role in materials science and chemical synthesis, for instance, in controlling the growth and properties of metal-containing nanomaterials by influencing the concentration of free metal ions in solution mdpi.comrsc.org. The pH-dependent chelation strength of EDTA affects particle growth and electrochemical performance in the synthesis of materials like iron hexacyanoferrate rsc.org.

The consistent and predictable chelating behavior of edetate sodium, coupled with the extensive thermodynamic and kinetic data available for its metal complexes, makes it a fundamental reagent for controlling metal ion activity and studying complex chemical and biochemical systems.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased. Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation. Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

CAS-Nummer |

64-02-8 |

Molekularformel |

C10H16N2NaO8 |

Molekulargewicht |

315.23 g/mol |

IUPAC-Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

InChI-Schlüssel |

KHJWSKNOMFJTDN-UHFFFAOYSA-N |

Verunreinigungen |

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

Kanonische SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Aussehen |

Solid powder |

Color/Form |

Crystals from water Colorless crystals White crystalline powde |

Dichte |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

Flammpunkt |

Flash point is> 100 °C, |

melting_point |

245 °C MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. MP: 242 °C /EDTA disodium dihydrate/ |

Andere CAS-Nummern |

64-02-8 67401-50-7 8013-51-2 |

Physikalische Beschreibung |

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses. Liquid; Dry Powder; Other Solid Dry Powder, Liquid; Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder Clear crystals; [CAMEO] White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] Solid COLOURLESS CRYSTALS OR WHITE POWDER. |

Piktogramme |

Corrosive; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

7379-28-4 17421-79-3 |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20Â °C: 0.05 (very poor) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tetrine; Trilon B; Edetate Sodium |

Dampfdruck |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Herkunft des Produkts |

United States |

Advanced Coordination Chemistry and Structural Studies of Edetate Sodium Complexes

Metal-Edetate Complex Formation and Structural Elucidation

Edetate, in its fully deprotonated form (EDTA⁴⁻), acts as a hexadentate ligand, capable of coordinating to a central metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. This multidentate nature leads to the formation of stable cage-like structures around the metal ion, a phenomenon known as chelation. The stability of these complexes is generally high, particularly with polyvalent cations. libretexts.org

Common Coordination Geometries in Metal-Edetate Complexes

The most prevalent coordination geometry observed in metal-EDTA complexes is octahedral. purdue.edujove.comquora.comresearchgate.net In an ideal octahedral complex, the metal ion is positioned at the center, coordinated by the two nitrogen atoms and four oxygen atoms of the EDTA ligand. This arrangement results in a coordination number of six for the metal ion. purdue.eduquora.com However, the inherent flexibility of the EDTA ligand allows for deviations from ideal octahedral symmetry, and other coordination geometries can also be adopted depending on the specific metal ion. jove.comquora.com

Influence of Metal Ion Size on Complex Geometry

The size of the metal ion plays a significant role in determining the specific geometry and structural parameters of the resulting edetate complex. While many metal ions form six-coordinate octahedral complexes with EDTA, larger metal ions may exhibit higher coordination numbers, leading to different geometries such as pentagonal bipyramidal or distorted variations of octahedral coordination. jove.commyttex.net The flexibility of the EDTA ligand allows it to adapt its conformation to accommodate metal ions of varying sizes, influencing bond distances and angles within the coordination sphere. chemrxiv.orgresearchgate.netresearchgate.net For instance, studies have shown a correlation between the ionic radii of metal cations and specific bond angles within the EDTA binding pocket. researchgate.netresearchgate.net

| Metal Ion | Typical Coordination Number in EDTA Complexes | Common Geometry |

|---|---|---|

| Many Transition Metals | 6 | Octahedral purdue.edujove.comquora.comresearchgate.net |

| Larger Metal Ions (e.g., Lanthanides) | Often > 6 | Distorted Octahedral, Pentagonal Bipyramidal jove.commyttex.net |

Speciation Analysis of Edetate Sodium in Aqueous Solutions

The behavior of edetate sodium in aqueous solutions is heavily dependent on pH due to the varying protonation states of the EDTA ligand. pearson.comcurtin.edu.au Speciation analysis is crucial for understanding which forms of EDTA are prevalent at different pH values and how this affects complex formation.

Protonation States and Active Forms of Edetate

Ethylenediaminetetraacetic acid (H₄EDTA) is a hexaprotic acid, meaning it can donate up to six protons. pearson.com The protonation state of the EDTA molecule changes with the pH of the solution. At very low pH, the ligand is highly protonated, potentially existing as H₆Y²⁺. jove.comlearnbin.net As pH increases, protons are sequentially removed from the carboxylate groups and then the amine groups, leading to various species including H₅Y⁻, H₄Y²⁻, H₃Y³⁻, H₂Y⁴⁻, HY⁵⁻, and the fully deprotonated form, Y⁴⁻. pearson.com The fully deprotonated form (Y⁴⁻) is generally considered the most active form for forming stable complexes with metal ions, as it provides all six potential donor atoms. jove.com However, complexation can occur with other protonated species depending on the metal ion and solution conditions. learnbin.net The disodium (B8443419) salt of EDTA (Na₂H₂EDTA) is commonly used due to its higher solubility compared to the free acid, and it predominantly exists as H₂Y²⁻ around pH 4-5. learnbin.net

| EDTA Species | Abbreviation (often simplified) | Typical pH Range of Predominance |

|---|---|---|

| Fully Protonated | H₆Y²⁺ | Very Low pH jove.comlearnbin.net |

| H₅Y⁻ | Low pH pearson.com | |

| H₄Y²⁻ | Low pH pearson.com | |

| H₃Y³⁻ | Moderate pH pearson.com | |

| Diprotonated (on nitrogens) | H₂Y⁴⁻ | Moderate pH (around 4-5 for Na₂H₂EDTA) pearson.comlearnbin.net |

| HY⁵⁻ | High pH pearson.com | |

| Fully Deprotonated | Y⁴⁻ | High pH jove.compearson.com |

Synthesis and Characterization of Novel Heterometallic Edetate Complexes

The field of coordination chemistry continues to explore the synthesis and characterization of novel complexes, including those involving EDTA and multiple different metal ions, known as heterometallic complexes. These complexes are of interest due to their unique structures and potential applications in various fields. nih.gov

Recent research has focused on synthesizing heterometallic complexes where EDTA links different metal centers. For instance, novel 3D edta-linked heterometallic complexes containing both main group elements (like antimony) and lanthanides (like erbium or praseodymium) have been synthesized and structurally characterized. nih.govsioc-journal.cntandfonline.com These studies utilize techniques such as elemental analysis, single-crystal X-ray diffraction, powder X-ray diffraction, Fourier transform infrared spectroscopy, and thermal analysis to elucidate the composition, structure, and properties of these new materials. nih.govsioc-journal.cn

Detailed research findings on these novel complexes reveal intricate structural arrangements. For example, in a reported antimony-erbium complex, the edta⁴⁻ ion can adopt different coordination modes, including monodentate coordination to antimony and bidentate bridging between erbium and antimony ions, leading to a 3D structure. nih.gov The coordination environments around the different metal ions within these heterometallic frameworks can vary, with observed geometries including distorted tricapped trigonal prisms for lanthanides and distorted octahedral or square pyramidal geometries for other metals like antimony or sodium, depending on the specific complex. sioc-journal.cnjournalirjpac.com The synthesis often involves reactions between metal salts and edetate salts under controlled conditions. nih.govjournalirjpac.com

| Heterometallic Complex Example | Constituent Metal Ions | Characterization Techniques Used | Key Structural Features |

|---|---|---|---|

| [Sb₂Er(edta)₂(H₂O)₄]NO₃·4H₂O nih.gov | Antimony(III), Erbium(III) | Elemental Analysis, Single-Crystal XRD, Powder XRD, FTIR, Thermal Analysis nih.gov | 3D edta-linked structure, edta⁴⁻ bridging, varied coordination modes for edta⁴⁻ nih.gov |

| [Sb₂-μ₄-(EDTA)₂Pr(H₂O)₅]NO₃•4H₂O sioc-journal.cn | Antimony(III), Praseodymium(III) | Elemental Analysis, FT-IR, TG-DSC, X-ray Diffraction sioc-journal.cn | 3D EDTA-linked structure, Pr(III) nine-coordinated (distorted tricapped trigonal prism), Sb(III) coordinated by N, O, and lone pair sioc-journal.cn |

| {Y₄Na₈(L)₄(OH)₂(NO₃)₂(H₂O)₁₆} (L=EDTA⁴⁻) journalirjpac.com | Yttrium(III), Sodium(I) | Elemental Analyses, IR, Conductance Measurement, X-ray Diffraction journalirjpac.com | Dodecanuclear structure, 3D hydrogen-bonded network, square antiprismatic Y³⁺, square pyramidal/octahedral Na⁺ journalirjpac.com |

| [Sb₂(edta)₂Sm(H₂O)₄]NO₃ · 3.55H₂O tandfonline.com | Antimony(III), Samarium(III) | Elemental Analyses, FT-IR, TG-DSC, X-ray Crystallography tandfonline.com | 2-D sheets linked to form 3-D coordination polymers, bridging carboxylate-O,O′ of edta⁴⁻ connects Sm(III) and Sb(III) tandfonline.com |

Investigations into f/s-Block Coordination Chemistry with Edetate Ligands

Edetate forms complexes with both f-block (lanthanides and actinides) and s-block (alkali and alkaline earth) metals. While alkali metal ions generally exhibit lower stability constants with EDTA compared to transition metals, syntheses and crystal structures of alkali metal-EDTA complexes have been reported, displaying diverse structures that deviate from the typical hexadentate coordination observed with many transition metals. researchgate.net For instance, in a lithium-EDTA complex, Li⁺ ions can exhibit coordination numbers of 4 or 5 with a tridentate EDTA ligand. researchgate.net

Studies on s-block metals like magnesium, calcium, strontium, and barium with EDTA have been conducted using techniques like ion exchange methods to determine complex formation and stability constants. chalmers.se For example, the complex formation of Ra²⁺ and Ba²⁺ with EDTA has been investigated in alkaline sodium chloride media, determining apparent stability constants at various ionic strengths. chalmers.se The specific ion interaction theory (SIT) model has been applied to extrapolate stability constants to infinite dilution and calculate ion interaction coefficients. chalmers.se

In the realm of f-block chemistry, EDTA is known to form stable complexes with lanthanide ions, where the EDTA molecule is typically deprotonated to the tetravalent anion (EDTA⁴⁻). ucj.org.ua Over a hundred EDTA complexes of lanthanides have been synthesized and structurally characterized using X-ray crystallography. ucj.org.ua These studies have provided insights into phenomena like lanthanide contraction within these complexes. ucj.org.ua Heterometallic f/s-block complexes involving EDTA, such as a dodecanuclear yttrium-sodium complex, have also been synthesized and characterized, highlighting the ligand's ability to bridge different metal centers and form intricate 3D networks. usp.brjournalirjpac.comresearchgate.net In this specific yttrium-sodium complex, Y³⁺ cations are eight-coordinated by a fully deprotonated EDTA, which also links to four Na⁺ cations. usp.brjournalirjpac.comresearchgate.net The sodium ions in this structure exhibit both pentacoordinated square pyramidal and hexacoordinated octahedral environments. usp.brjournalirjpac.com

Advanced Spectroscopic and X-ray Diffraction Analysis of Complex Structures

Advanced spectroscopic techniques, including UV-Vis, vibrational (IR and Raman), and NMR spectroscopy, are crucial for characterizing Edetate sodium complexes in both solid and solution states. nih.govpreprints.org While X-ray diffraction provides definitive solid-state structural information, spectroscopy offers insights into the species present in solution and their coordination environments. nih.gov

X-ray diffraction analysis has been extensively used to determine the crystal structures of Edetate metal complexes, revealing coordination numbers ranging from 5 to 9 and varying denticities of the EDTA ligand (tri-, penta-, and hexadentate). ucj.org.uaresearchgate.net For instance, single-crystal X-ray diffraction analysis of a Co(III)-EDTA complex revealed a monomeric coordination complex with a Co(III) ion in a distorted octahedral geometry, coordinated by three carboxylate oxygen atoms, two nitrogen atoms, and one water molecule. figshare.com

Spectroscopic studies, particularly FTIR, have been employed to analyze metal complexation by observing shifts and changes in the vibrational bands of the carboxylate groups, which are sensitive to coordination. researchgate.net Reflectance FTIR techniques like DRIFTS and ATR-FTIR have improved band resolution and minimized matrix interferences in such analyses. researchgate.net NMR spectroscopy, including ¹H and ²⁰⁷Pb NMR, provides valuable information about the local environment and coordination sphere around the metal center in solution. nih.govresearchgate.netnih.gov The ¹H NMR chemical shifts of EDTA in complexes are dependent on the coordinating metal ion. researchgate.net ²⁰⁷Pb NMR spectroscopy, for example, has been shown to be highly sensitive to the local environment and charge of lead(II)-EDTA complexes. nih.gov

Elucidation of Three-Dimensional Hydrogen-Bonded Networks in Edetate-Metal Assemblies

Hydrogen bonding plays a significant role in the solid-state structures of Edetate sodium complexes, contributing to the formation of extended three-dimensional networks. These networks involve interactions between coordinated and non-coordinated oxygen atoms of the EDTA ligand, water molecules, and counterions. usp.brjournalirjpac.commdpi.comucj.org.ua

In some metal-EDTA complexes, water molecules link non-coordinated acetate (B1210297) oxygen atoms, extending the hydrogen-bonded network throughout the structure. mdpi.com This can result in the formation of 2D sheets of hydrogen-bonded molecules. mdpi.com Heterometallic complexes, such as the yttrium-sodium-EDTA complex, also feature typical 3D hydrogen-bonded networks with diverse coordination geometries. usp.brjournalirjpac.com The distribution of intramolecular N···O and N···N distances in EDTA salts and chelates has been investigated, showing how crystal packing, counterions, and solvent molecules influence the conformations of the EDTA molecule and the hydrogen bonding patterns. ucj.org.uaucj.org.ua

Hydrogen bond networks can also be relevant in the context of EDTA's interactions in solution or at interfaces. For example, studies on the effect of EDTA as an electrolyte additive have shown that it can disrupt the original hydrogen-bond network among interfacial water molecules, establishing a hydrogen-bond gap layer at the electrified interface. nih.gov

Theoretical and Computational Approaches to Edetate Sodium-Metal Ion Interactions

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and bonding characteristics of Edetate sodium-metal ion interactions. researchgate.netresearchgate.netacs.orgmdpi.com These methods complement experimental studies by providing insights into electronic structure, bonding nature, and stability of complexes.

DFT studies have been performed on the interaction of EDTA with various metal ions, including s-block metals like Na⁺, K⁺, Rb⁺, Mg²⁺, Ca²⁺, and Sr²⁺. researchgate.net These calculations can predict the selectivity of EDTA for different ions and analyze the nature of the metal-ligand interactions. researchgate.netresearchgate.net For instance, DFT calculations have indicated that ions bind to EDTA with a selectivity order of Mg²⁺ > Ca²⁺ > Sr²⁺ > Na⁺ > K⁺ > Rb⁺. researchgate.net

Computational studies using DFT have also investigated the bonding interactions in EDTA complexes with a range of metal ions, assessing the ionic versus covalent contributions through energy partitioning analysis and Natural Bond Orbital (NBO) analysis. researchgate.netacs.org These analyses help to understand the details of donor-acceptor interactions. researchgate.netacs.org For example, AIM (Atoms-in-molecules) and ELF (Electron Localization Function) topological analyses based on DFT calculations have been used to characterize the M-O and M-N bonds in metal-EDTA complexes, suggesting the existence of ionic character in these bonds.

Theoretical calculations can also be used to study the stability of different complex conformers and predict reaction pathways, such as the complexation free energy changes. acs.org Computational methods have been applied to study the stereochemical activity of metal ions like Pb²⁺ in EDTA complexes and the influence of the coordination environment. mdpi.com

Edetate Sodium in Advanced Analytical Chemistry Methodologies

Complexometric Titration Techniques for Metal Ion Quantification

Complexometric titration, a form of volumetric analysis, frequently employs edetate sodium (or other EDTA salts) as a titrant for the accurate determination of metal ion concentrations in solution. This technique relies on the formation of a stable, stoichiometric complex between the metal ion and EDTA. slideshare.net EDTA is a hexadentate ligand, capable of forming six bonds with a metal ion through its two nitrogen atoms and four carboxylate oxygen atoms, leading to the formation of a stable chelate complex, typically in a 1:1 metal-to-ligand ratio. byjus.comegyankosh.ac.in

The endpoint of a complexometric titration is commonly detected using a metal ion indicator. These indicators are dyes that also form complexes with metal ions, exhibiting a distinct color change when the free metal ion concentration in the solution drops significantly upon complete complexation with EDTA. byjus.comuomustansiriyah.edu.iq Examples of such indicators include Eriochrome Black T and Calmagite, which change color from wine-red (when complexed with metal ions like magnesium or zinc) to blue when the metal ions are chelated by EDTA. byjus.comegyankosh.ac.in

Complexometric titrations with EDTA can be applied to determine the concentration of a wide array of metal ions. For instance, the direct titration of zinc ions with EDTA is possible because the zinc-EDTA complex is more stable than the zinc-indicator complex. uomustansiriyah.edu.iq The method involves titrating a metal ion solution directly with a standard EDTA solution until the indicator changes color, signifying the complete complexation of the metal ions by EDTA. egyankosh.ac.in

Different titration techniques, such as direct, back, replacement, and indirect titrations, can be employed depending on the specific metal ion and the sample matrix. slideshare.netuomustansiriyah.edu.iq For example, back titration is useful for metal ions that form very stable EDTA complexes or react slowly with EDTA, where an excess of EDTA is added and the remaining unreacted EDTA is then titrated with a standard solution of a different metal ion, such as magnesium or zinc. uomustansiriyah.edu.iq

Role as a Masking Agent in Interference Mitigation for Chemical Analyses

Edetate sodium is frequently utilized as a masking agent in chemical analyses to prevent interfering metal ions from affecting the determination of the target analyte. wikipedia.orgpharmacyinfoline.com Masking involves the addition of a substance that forms stable complexes with interfering ions, effectively sequestering them and preventing their participation in the intended reaction or analysis. pharmacyinfoline.comscribd.com

In complexometric titrations, interfering metal ions can react with the titrant (EDTA) or the indicator, leading to inaccurate results. pharmacyinfoline.com By adding edetate sodium as a masking agent, these interfering metal ions are preferentially complexed by EDTA, allowing the selective determination of the analyte of interest. pharmacyinfoline.com The stability of the metal-edetate complex depends on the specific metal ion and the solution pH. nih.gov

For example, in the determination of a specific metal ion, other metal ions present in the sample that would also react with the titrant can be masked by forming more stable complexes with edetate sodium. This ensures that only the analyte of interest reacts with the titrant, improving the specificity and accuracy of the analysis. pharmacyinfoline.comscribd.com Edetate sodium and its salts are commonly used to mask various metal ions, including calcium and magnesium. pharmacyinfoline.com

Beyond titrations, edetate sodium can also act as a protecting agent in techniques like atomic absorption and emission measurements. libretexts.org It can complex with metal ions that might otherwise form low-volatility compounds, which can reduce atomization efficiency and interfere with measurements. By forming a more volatile complex with the metal, edetate sodium helps to eliminate these interferences. libretexts.org

Applications in Chromatographic Separation Enhanced by Edetate Sodium Complexation

Edetate sodium can enhance chromatographic separations by complexing with metal ions, altering their properties and interactions with the stationary and mobile phases. This is particularly relevant in techniques like ion-exchange chromatography and high-performance liquid chromatography (HPLC). wikipedia.orgmdpi.com

In ion-exchange chromatography, the formation of anionic metal-EDTA complexes can be exploited for the separation of metal ions. mdpi.com The stability of these complexes, which varies depending on the metal ion, can influence their retention on anion-exchange resins, allowing for their separation. wikipedia.org Historically, EDTA was used in the separation of lanthanide metals by ion-exchange chromatography, a method that relied on the increasing stability constant of lanthanide-EDTA complexes with increasing atomic number. wikipedia.org

In HPLC, the complexation of metal ions with EDTA can be used to improve peak shape and separation efficiency. nih.govresearchgate.net For instance, the determination of EDTA itself by HPLC often involves forming a complex with metal ions like iron(III) or copper, as the resulting complex absorbs UV light, enabling detection. nih.govresearchgate.net The Fe-EDTA complex, for example, absorbs at 257 nm. nih.govresearchgate.net The use of ion-pairing reagents in the mobile phase along with metal-EDTA complexation can facilitate the separation of ionic and polar substances on reversed-phase HPLC columns. nih.govresearchgate.net

Spectroscopic Techniques for Characterizing Metal-Edetate Complexes

Various spectroscopic techniques are employed to characterize the metal complexes formed with edetate sodium, providing insights into their structure, bonding, and behavior in solution. These techniques include infrared (IR), Raman, ultraviolet-visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govscispace.com

Vibrational spectroscopy techniques like IR and Raman spectroscopy are useful for identifying structural characteristics of edetate sodium and its metal complexes. researchgate.netscispace.com Changes in the frequencies of carboxyl group vibrational bands, the difference between asymmetric and symmetric carboxylate stretching bands, and band shifts as a result of pH changes or metal complexation can provide information about how EDTA coordinates with metal ions. researchgate.net Studies using reflectance FTIR spectroscopy, such as DRIFTS and ATR-FTIR, have been employed to analyze metal complexation to EDTA, offering improved band resolution and minimized matrix interferences compared to transmission mode. researchgate.net

UV-Vis spectroscopy can be used to study the formation and properties of metal-EDTA complexes that exhibit absorption in the UV-Vis region. nih.gov The absorption characteristics of these complexes, such as the Fe-EDTA complex absorbing at 257 nm, can also be utilized for their detection and quantification in chromatographic methods. nih.govresearchgate.net

NMR spectroscopy, particularly 1H NMR, has been proposed as a method for the determination of diamagnetic metal ions based on the measurement of the integrals of 1H NMR signals of their EDTA complexes. researchgate.net The chemical shifts of EDTA protons are influenced by the coordinating metal ion, providing a means for characterization and quantification. researchgate.net

Mass spectrometry, specifically electrospray ionization mass spectrometry (ESI-MS), coupled with techniques like flow injection analysis (FIA) or ion chromatography (IC), can identify metal-EDTA complexes present in solution. nih.gov ESI-MS can detect species such as [Mn(EDTA)]2-, [Co(EDTA)]2-, [Ni(EDTA)]2-, [Cu(EDTA)]2-, [Zn(EDTA)]2-, [Pb(EDTA)]2-, and [Fe(EDTA)]1-. nih.gov

Utilization as Solute Systems for Density Gradient Ultracentrifugation of Biomolecules

Metal ion complexes of EDTA, including those formed with edetate sodium, can be used as solute systems for generating density gradients in ultracentrifugation techniques applied to the analysis of biomolecules, such as lipoproteins. nih.gov Density gradient ultracentrifugation (DGU) separates particles based on their buoyant density or sedimentation velocity within a gradient medium. slideshare.netsigmaaldrich.com

While sucrose (B13894) and cesium chloride are common media for density gradients, metal-EDTA complexes offer alternative options. sigmaaldrich.com Studies have investigated the use of sodium and cesium salts of complexes formed between EDTA and metals like bismuth (Bi), lead (Pb), cadmium (Cd), iron (Fe), and copper (Cu) for creating density gradients. nih.gov These complexes can form useful gradients relatively quickly, even starting from a homogeneous solution. nih.gov

The selection of a specific metal-EDTA complex can influence the characteristics of the density gradient, potentially enhancing the resolution in particular density regions of interest for the analysis of complex biological samples like lipoproteins. nih.gov The formation and properties of these gradients can be correlated with the molecular weight of the complexes using principles of equilibrium sedimentation theory. nih.gov

Research Applications in Radiological Tracers for Diagnostic Methodologies

Edetate sodium plays a role in the research and preparation of certain radiological tracers used in diagnostic methodologies, particularly in nuclear medicine. While EDTA itself is not typically the radiotracer, its chelating properties are crucial for complexing with radioisotopes. wikipedia.orgnih.gov

One notable application is the use of the chromium(III)-EDTA complex, [Cr(EDTA)]-, labeled with the radioactive isotope chromium-51 (B80572) (51Cr), for evaluating glomerular filtration rate (GFR) in kidney function tests. wikipedia.org This radiotracer is administered intravenously, and its filtration into the urine is monitored to assess kidney function. wikipedia.org

In the context of radiolabeling blood cells for diagnostic imaging of infection or inflammation, EDTA is sometimes used as an anticoagulant for blood samples. wikipedia.orgiaea.org However, it's important to note that EDTA can sequester certain radioisotopes, such as 99mTc, which can interfere with the radiolabeling efficiency of blood cells if not properly managed. iaea.orgnih.gov

Furthermore, EDTA's ability to form stable complexes with metal radioisotopes is relevant in the development and use of radionuclide generators. For instance, an early type of 68Ge/68Ga generator utilized an alumina (B75360) matrix from which the radioisotope 68Ga was eluted as a stable 68Ga-EDTA complex using an EDTA solution. nih.gov While this complex was used for specific applications like measuring blood flow in brain tumors, the high stability of the 68Ga-EDTA complex necessitated its decomposition for the preparation of other 68Ga-radiopharmaceuticals. nih.gov

Research on Edetate Sodium in Environmental Remediation and Fate

Mobilization and Sequestration of Potentially Toxic Elements in Environmental Matrices

Edetate sodium is extensively studied for its capacity to mobilize potentially toxic elements (PTEs), such as heavy metals, from contaminated soils and sediments through the formation of soluble metal-EDTA complexes. This process is a key mechanism in soil washing, a remediation technique aimed at extracting contaminants from the solid matrix into a liquid phase stanford.eduscirp.orgresearchgate.netmdpi.com. The stability of these complexes is crucial for efficient removal, preventing the metals from re-adsorbing onto soil particles stanford.eduresearchgate.net.

Optimization of Edetate Sodium Washing Parameters for Soil Remediation

The efficiency of soil washing with edetate sodium is influenced by several parameters, including edetate sodium concentration, solid-to-liquid ratio, washing time, and pH scirp.orgdoaj.orgvilniustech.ltvilniustech.lt. Studies employing response surface methodology have been conducted to optimize these parameters for the removal of multiple heavy metals from contaminated soil doaj.orgvilniustech.ltvilniustech.ltresearchgate.net. For instance, research optimizing the removal of Cu, Pb, Zn, and Cd identified optimal conditions such as an edetate sodium concentration of 0.0026 mol·L⁻¹, a solid-to-liquid ratio of 1:22, and a washing time of 3.89 hours doaj.orgvilniustech.ltvilniustech.ltresearchgate.net. The concentration of edetate sodium and the solid-to-liquid ratio were found to be particularly significant factors doaj.orgvilniustech.ltvilniustech.lt.

Table 1: Optimized Parameters and Predicted Metal Extraction Rates in a Soil Washing Study doaj.orgvilniustech.ltvilniustech.ltresearchgate.net

| Parameter | Optimal Value |

| Edetate Sodium Concentration | 0.0026 mol·L⁻¹ |

| Solid-to-Liquid Ratio | 1:22 |

| Washing Time | 3.89 hours |

| Metal | Predicted Extraction Rate (%) |

| Pb | 78 |

| Zn | 75 |

| Cd | 71 |

The extraction kinetics of metals by edetate sodium solutions can exhibit a rapid initial phase followed by a slower phase scirp.org. The rate of extraction, especially in the rapid phase, shows a clear dependence on pH, with lower pH generally leading to a faster extraction rate scirp.org.

Mechanistic Studies of Metal-Edetate Complexation within Soil Systems

Within soil systems, edetate sodium mobilizes heavy metals by forming stable metal-EDTA complexes, effectively competing with soil components for metal binding sites stanford.eduresearchgate.netmdpi.com. This process involves the chelation of metals that are bound to organic matter, metal (oxy)hydroxides, and other soil fractions researchgate.netmdpi.com. Ion exchange can also play a role, particularly at lower edetate sodium concentrations, where competition with main cations occurs researchgate.net. The formation of soluble metal-EDTA complexes facilitates the transfer of metals from the solid soil phase to the liquid washing solution stanford.eduscirp.orgresearchgate.netmdpi.com. The stability of the metal-EDTA complexes is a key factor influencing the efficiency of metal mobilization researchgate.net.

Assessment of Edetate Sodium Impact on Soil Physicochemical Properties Post-Remediation

While effective in removing heavy metals, edetate sodium washing can have impacts on the physicochemical properties of the soil matrix researchgate.netscispace.commdpi.com. Studies have indicated that edetate sodium washing can lead to changes in soil properties such as increased pH, increased clay content, and decreased silt content researchgate.net. There can also be a decrease in the amount of exchangeable potassium and a potential impact on soil organic matter mdpi.comresearchgate.netmdpi.com. Some research suggests that while there might not be a significant change in total soil organic carbon content, there could be qualitative changes in the composition of soil organic matter researchgate.netmdpi.com. The use of calcium disodium (B8443419) EDTA (CaEDTA) has been explored as an alternative that may improve the stability of soil aggregates and have a lower impact on soil fertility compared to Na-EDTA researchgate.net.

Enhanced Migration of Metal-Edetate Complexes in Porous Environmental Substrates

The formation of soluble and often negatively charged metal-edetate complexes significantly enhances the mobility and migration of metals in porous environmental substrates like soil and groundwater mdpi.comresearchgate.netcapes.gov.brresearchgate.netnih.govuir.ac.id. These complexes are less likely to be adsorbed onto negatively charged soil particles compared to free metal cations, facilitating their transport through the soil profile and potentially into groundwater researchgate.netuir.ac.id. Studies on the migration of metal-EDTA complexes in groundwater have shown that their transport is influenced by factors such as the dissolution of iron(III) from aquifer sediments and the rate at which these reactions occur capes.gov.br. The enhanced mobility due to complexation is a critical aspect of using edetate sodium for soil washing, as it allows for the removal of metals from the contaminated site, but it also raises concerns about potential groundwater contamination if the washing solution is not properly contained and treated uir.ac.idresearchgate.nettandfonline.com. Research using column studies has demonstrated that the presence of EDTA reduces the contaminant breakthrough time in compacted clayey soil due to the formation of soluble metal-EDTA complexes uir.ac.id. The order of mobility of different metals in the presence of EDTA can vary depending on pH uir.ac.id.

Environmental Degradation Pathways of Edetate Sodium

The persistence of edetate sodium in the environment is a concern due to its widespread use and limited biodegradability under many conditions wikipedia.orgnih.govmdpi.comresearchgate.netscielo.breuropa.eu. While some microorganisms can degrade EDTA, particularly under specific conditions like alkaline pH or after acclimatization, the degradation is often slow and incomplete, especially for stable metal complexes wikipedia.orgnih.govmdpi.comscielo.breuropa.eu.

Abiotic Photolysis Mechanisms and Kinetics

Abiotic degradation, particularly photolysis, is considered a significant pathway for the removal of edetate sodium in surface waters, especially when it is complexed with iron(III) wikipedia.orgmdpi.comindustrialchemicals.gov.auwho.int. The iron(III)-EDTA complex is photoactive and can undergo direct photolysis when exposed to sunlight, particularly at wavelengths below 400 nm wikipedia.orgindustrialchemicals.gov.auwho.int. This photodegradation can lead to the breakdown of the EDTA molecule and the release of the complexed metal wikipedia.orgindustrialchemicals.gov.au.

The kinetics of edetate sodium photolysis are influenced by factors such as light intensity, pH, and the presence of metal ions, particularly iron(III) wikipedia.orgwho.intresearchgate.netresearchgate.net. The photolysis half-life of iron(III)-EDTA in surface waters can vary widely depending on light conditions wikipedia.org. Studies on the photocatalytic degradation of EDTA, often using TiO₂, have investigated the reaction kinetics and mechanisms, identifying various intermediate degradation products such as iminodiacetic acid (IMDA), ethylenediamine (B42938) (EDA), and glycine (B1666218) researchgate.netresearchgate.net. The presence of iron(III) and hydrogen peroxide can significantly increase the rate of EDTA degradation in photocatalytic processes researchgate.netresearchgate.net. Proposed degradation pathways involve the attack of hydroxyl radicals or holes on the EDTA molecule, leading to the cleavage of C-N bonds and the formation of smaller organic molecules researchgate.net.

Table 2: Identified Intermediate Products of EDTA Photocatalytic Degradation researchgate.netresearchgate.net

| Intermediate Product |

| Iminodiacetic acid (IMDA) |

| Ethylenediamine (EDA) |

| Glycine |

| Oxalic acid |

| Oxamic acid |

| Glycolic acid |

| Glyoxylic acid |

| Formic acid |

| Ammonia (B1221849) |

| Formaldehyde (B43269) |

However, complete mineralization of edetate sodium through photolysis can be slow, and some intermediate products may be relatively persistent researchgate.netresearchgate.net. The effectiveness of photolysis in natural environments depends on factors like water clarity, depth, and the concentration and speciation of metals wikipedia.orgwho.int.

Microbial Biodegradation Processes and Ecophysiology

The microbial degradation of Edetate sodium (EDTA) is a complex process that occurs under specific conditions and is mediated by certain microbial strains. Unlike many organic compounds, EDTA is considered recalcitrant in many environments due to its stable structure and strong metal-chelating capabilities. wikipedia.orgresearchgate.net

Identification and Characterization of Edetate-Degrading Microbial Strains

Several bacterial strains capable of degrading EDTA have been identified, primarily isolated from environments with high exposure to the compound, such as sewage treatment plants and industrial wastewater. wikipedia.orgnih.gov Notable among these are strains belonging to the genera Agrobacterium and Pseudomonadota (formerly Pseudomonas). wikipedia.orgnih.gov Agrobacterium radiobacter ATCC 55002 is a well-characterized strain known for its ability to degrade the ammonium (B1175870) ferric complex of EDTA. nih.gov Other relevant strains include BNC1, BNC2, and strain DSM 9103, which are gram-negative bacteria exhibiting aerobic respiration. wikipedia.org

Studies have shown that the ability of these microorganisms to degrade EDTA can be influenced by the specific metal ion chelated by EDTA. For instance, some strains effectively degrade Fe(III)-EDTA complexes, while their activity towards complexes with other heavy metals like nickel, cobalt, or copper may be limited. nih.gov The growth of bacterial strain DSM 9103 in EDTA-containing medium shows that the activity of EDTA degradation is highest during active cell growth. researchgate.netresearchgate.net

Research on microbial populations enriched from sources like shale has also identified a diverse community of bacteria capable of EDTA biodegradation. nih.gov This includes species of Methylobacterium, Variovorax, Bacillus, and Aureobacterium. nih.gov Variovorax paradoxus, known for its tolerance to EDTA or the iron starvation it can induce, was found to be prevalent in such cultures. nih.gov

Elucidation of Enzymatic Pathways Involved in Microbial Degradation

The enzymatic pathways involved in the microbial degradation of EDTA are still being investigated, but some key steps and enzymes have been proposed. Initial research suggests that the degradation can involve attacks on both the backbone and the acetyl groups of the EDTA molecule. wikipedia.org

In some bacterial strains, the degradation of metal-EDTA complexes appears to be linked to transport mechanisms that allow the complex, or the released metal and EDTA, to enter the cell. The specific metal ion can influence the efficiency of this process. For example, the degradation of FeEDTA by some strains might involve both a non-specific, low-affinity uptake system and an iron-specific, higher-affinity system. nih.gov

Studies on the degradation of related aminopolycarboxylates, such as iminodisuccinic acid (IDS), by Agrobacterium tumefaciens BY6 have provided insights into potential enzymatic mechanisms. nih.gov This strain utilizes an epimerase and a stereoselective C-N lyase to degrade IDS. While this specifically relates to IDS, it suggests that similar enzymatic strategies involving epimerization and cleavage of carbon-nitrogen bonds might be relevant for EDTA degradation in some microorganisms. nih.gov The oxidation of side chains in the EDTA molecule by monooxygenase has also been suggested to be coupled with energy utilization by the cells in bacterial strain DSM 9103. capes.gov.br

Formation and Persistence of Degradation Byproducts

The microbial degradation of EDTA can lead to the formation of several byproducts. Common intermediates identified include ethylenediaminetriacetate (ED3A), ethylenediaminediacetate (EDDA), and iminodiacetic acid (IDA). wikipedia.orgatamanchemicals.com

The persistence of these degradation byproducts in the environment varies. EDDA and EDMA (ethylenediaminemonacetate) have been shown to biodegrade relatively quickly, with high percentages degrading within a short timeframe. wikipedia.orgatamanchemicals.com However, ED3A appears to be more resistant to further biodegradation and can persist longer in the environment. wikipedia.orgresearchgate.netatamanchemicals.com There is also a possibility that ED3A can spontaneously cyclize to form 3-ketopiperazine-N,N-diacetate (3KP), which is considered even more recalcitrant. researchgate.net

Comparative Studies with Biodegradable Chelating Agents in Environmental Remediation

Due to the persistence of Edetate sodium (EDTA) in the environment, there has been significant interest in evaluating biodegradable chelating agents as alternatives for environmental remediation, particularly in applications like soil washing for the removal of heavy metals. researchgate.netnih.govresearchgate.netresearchgate.net Comparative studies have assessed the efficacy, environmental safety, process feasibility, and recyclability of EDTA alongside biodegradable options such as nitrilotriacetic acid (NTA), methylglycinediacetic acid (MGDA), L-Glutamic acid N,N-diacetic acid (GLDA), and S,S-ethylenediamine-N,N'-disuccinic acid (EDDS). wikipedia.orgatamanchemicals.comresearchgate.netresearchgate.netewadirect.com

Comparative Analysis of Remediation Efficacy and Environmental Safety

Studies comparing EDTA with biodegradable chelating agents for soil remediation have shown varying results depending on the specific metal contaminant and soil properties. EDTA is often highly effective in mobilizing and removing a wide range of heavy metals, including lead (Pb), zinc (Zn), and cadmium (Cd), due to its strong chelating capacity. researchgate.netnih.govresearchgate.net

However, the primary concern with EDTA is its poor biodegradability and persistence, which can lead to the remobilization of chelated metals and potential leaching into groundwater, posing secondary pollution risks. researchgate.netresearchgate.netresearchgate.net

Biodegradable alternatives offer the advantage of lower environmental persistence. researchgate.netresearchgate.netewadirect.com EDDS, for instance, is readily biodegradable and has shown extraction efficiencies comparable to or even surpassing EDTA for certain metals, with a high biodegradability rate. researchgate.netsemanticscholar.orgatamanchemicals.com MGDA also demonstrates comparable efficacy to EDTA in terms of elimination rates and has a broad effective pH range. researchgate.netewadirect.com GLDA is another biodegradable option that has shown comparable performance to EDTA for removing certain metals like cadmium and nickel in some soil types. researchgate.netewadirect.com

Despite their biodegradability, some studies indicate that certain biodegradable chelators might induce higher leachability of specific metals compared to EDTA under certain conditions. For example, GLDA treatment showed significantly higher leachability of lead in one study compared to EDTA. researchgate.netnih.gov

Here is a comparative overview of some chelating agents based on research findings:

| Chelating Agent | Remediation Efficacy (vs. EDTA) | Biodegradability | Environmental Safety Concerns |

| Edetate Sodium (EDTA) | High efficacy for many metals (Pb, Zn, Cd). researchgate.netnih.govresearchgate.net | Poor wikipedia.orgresearchgate.net | Potential for secondary pollution, metal remobilization, leaching. researchgate.netresearchgate.netresearchgate.net |

| EDDS | Comparable or superior efficacy for some metals; high removal rates. researchgate.netsemanticscholar.orgatamanchemicals.com | High (readily biodegradable). researchgate.netsemanticscholar.orgatamanchemicals.com | Generally lower ecotoxicity; minimal environmental impact. atamanchemicals.com |

| MGDA | Comparable elimination rates to EDTA; effective across a wide pH range. researchgate.netewadirect.com | Biodegradable (rate varies). researchgate.net | Considered environmentally friendly. researchgate.netewadirect.com |

| GLDA | Comparable efficacy to EDTA for some metals (Cd, Ni); varies with metal and soil type. researchgate.netewadirect.com | Readily biodegradable. ewadirect.commdpi.com | Minimal ecological footprint; derived from natural sources. ewadirect.commdpi.com Potential for higher leachability of some metals (e.g., Pb) in certain conditions. researchgate.netnih.gov |

| NTA | Effective in metal binding. diva-portal.org | Biodegradable (relatively quick). diva-portal.org | Concerns exist, but often considered more environmentally friendly than EDTA. diva-portal.org |

Evaluation of Process Feasibility and Chelator Recyclability

Beyond remediation efficacy and environmental safety, the practical feasibility and recyclability of chelating agents are crucial for large-scale environmental remediation applications.

In terms of process parameters such as chelator supplement requirements, sodium saturation of process solutions, and processing time, EDTA has been reported to outperform some biodegradable chelators in pilot-scale experiments. researchgate.netnih.gov EDTA's stability and consistent performance across various conditions contribute to its favorable process feasibility in established technologies like soil washing. researchgate.netnih.gov

Despite the challenges in recyclability for some biodegradable options, the push for sustainable remediation practices is driving the development and adoption of these alternatives, particularly as recycling technologies improve and the environmental costs associated with persistent chemicals like EDTA become more apparent. researchgate.netresearchgate.net

Research into Edetate Sodium Applications in Industrial Water Treatment Systems

Edetate sodium, commonly referred to in its various salt forms such as disodium EDTA and tetrasodium (B8768297) EDTA, is extensively researched for its applications in industrial water treatment systems, primarily due to its robust chelating properties. These properties allow it to bind with metal ions, which are prevalent in industrial water sources and can cause significant issues like scaling, corrosion, and reduced system efficiency. annexechem.comatamanchemicals.compatsnap.com

Research highlights the effectiveness of edetate sodium in sequestering metal ions such as calcium, magnesium, and iron, thereby preventing the formation of mineral deposits or scale on equipment surfaces, particularly in boilers and cooling towers. annexechem.comatamanchemicals.com This prevention of scaling is crucial for maintaining the thermal efficiency of heat transfer equipment and prolonging the lifespan of industrial water systems. researchgate.net Studies have investigated the influence of edetate sodium on the crystallization behavior and composition of calcium carbonate (CaCO₃), a major component of scale, demonstrating its ability to influence the formation of different CaCO₃ polymorphs depending on temperature. researchgate.net The interaction energy between EDTA and Ca²⁺ has been shown to surpass that between CO₃²⁻ and Ca²⁺, suggesting a higher probability of EDTA binding with Ca²⁺ and inhibiting CaCO₃ precipitation. researchgate.net

Beyond scale inhibition, edetate sodium is also explored for its role in removing heavy metals from industrial wastewater. Its capacity to form stable complexes with heavy metal ions through cation exchange makes it valuable in decontamination processes. mdpi.com Research has explored the use of EDTA-modified materials, such as bagasse fibers, for the removal of total dissolved solids (TDS) from cooling tower water. ascelibrary.comresearchgate.net These studies indicate that the efficiency of TDS removal is influenced by factors such as pH, fiber particle size, and the concentration of the attached EDTA, with optimal results observed within a specific pH range (typically between 6 and 6.5). ascelibrary.comresearchgate.net The mechanisms involved include complexation between TDS and functional groups on the fiber surface, as well as chelation with the attached EDTA. ascelibrary.comresearchgate.net

Furthermore, edetate sodium has been investigated as a novel draw solution in forward osmosis processes for dewatering high nutrient sludge from industrial wastewater. researchgate.net Research in this area has shown that using edetate sodium salt can result in higher water flux and lower reverse salt flux compared to conventional inorganic salts. researchgate.net This application also demonstrated high removal efficiencies for nutrient compounds like ammonium, nitrate, nitrite, and phosphate (B84403) from the sludge. researchgate.net

Despite its effectiveness in industrial water treatment, research also acknowledges concerns regarding the environmental fate of edetate sodium due to its limited biodegradability. scielo.brscielo.br Studies indicate that significant amounts of EDTA can pass through conventional wastewater treatment plants unmodified, potentially affecting their efficiency in removing heavy metals and increasing the nitrogen load in effluents. scielo.brscielo.br This persistence in the environment and its potential to remobilize heavy metals are areas of ongoing research and consideration for sustainable use. scielo.brscielo.br

Data from research on EDTA-modified bagasse fibers for TDS removal from cooling tower water illustrates the impact of EDTA concentration on removal efficiency:

| EDTA Salt Solution Concentration (% w/w) | Retention Efficiency (mg/g of fiber) |

| 5 | 8.5 |

| 7.5 | Not specified |

| 10 | Not specified |

| 12.5 | Not specified |

| 15 | Not specified |

| 17.5 | Not specified |

| 20 | Not specified |

| 25 | 29.5 |

Another study investigating Disodium EDTA concentrations in the effluents of wastewater treatment plants found varying levels, highlighting its persistence after treatment. mdpi.com

| Wastewater Treatment Plant Effluent | Disodium EDTA Concentration (µg/L) |

| Sample 1 | 80 |

| Sample 2 | 980 |

| Average | 343 |

Note: These values represent a range and average from a specific study and may not be representative of all industrial wastewater treatment plants. mdpi.com

Edetate Sodium in Industrial Chemical Processes Research

Role in Preventing Undesired Metal Ion Precipitate Formation in Aqueous Solutions

Edetate sodium is extensively researched and applied for its effectiveness in preventing the formation of insoluble metal precipitates in aqueous systems. atamanchemicals.comannexechem.comresearchgate.net In solutions, metal ions can react with various anions like hydroxide (B78521), sulfate, carbonate, and oxalate (B1200264) to form sparingly soluble salts. atamanchemicals.com The introduction of edetate sodium leads to the formation of stable metal-edetate chelates. atamanchemicals.comhalogens.co.in This chelation significantly reduces the concentration of free metal ions in the solution, often to a level below the solubility product of their corresponding salts, thereby preventing precipitation or even redissolving existing precipitates. atamanchemicals.com This property is crucial in applications such as water treatment, where it prevents scaling and clogging caused by the precipitation of calcium, magnesium, and iron ions. halogens.co.inannexechem.comkraftchemical.com

Inhibition of Metal-Catalyzed Disproportionation Reactions in Pulp and Paper Bleaching

Edetate sodium is researched for its ability to inhibit metal-catalyzed disproportionation reactions, particularly in the pulp and paper industry during chlorine-free bleaching processes that utilize hydrogen peroxide. wikipedia.orgatamanchemicals.comatamanchemicals.com Certain metal ions, notably manganese (Mn²⁺), can catalyze the rapid decomposition (disproportionation) of hydrogen peroxide into water and oxygen, reducing its effectiveness as a bleaching agent and potentially damaging the cellulose (B213188) fibers. wikipedia.orgatamanchemicals.comatamanchemicals.com Edetate sodium chelates these catalytic metal ions, preventing them from accelerating the decomposition of hydrogen peroxide. wikipedia.orgatamanchemicals.comatamanchemicals.com This stabilization of the bleaching agent leads to improved bleaching efficiency and a reduction in fiber degradation. amarischemicalsolutions.com

Research on Edetate Sodium in Metal Surface Cleaning and Oxide Solubilization

Research explores the use of edetate sodium in metal surface cleaning and the solubilization of metal oxides. atamanchemicals.comannexechem.com Its ability to form stable, water-soluble complexes with metal ions allows it to dissolve metal oxides, rust, and scale from surfaces. wikipedia.orgatamanchemicals.comannexechem.com This is particularly useful in cleaning industrial equipment, boilers, and heat exchangers where metal oxide deposits can reduce efficiency and cause damage. annexechem.comnanyangchemical.com Studies investigate the effectiveness of different concentrations and conditions for using edetate sodium-based solutions to remove various types of metalfouling while minimizing damage to the underlying metal surface. researchgate.netscielo.org.co For instance, research has shown that edetate sodium solutions are used in bronze surface cleaning through chelation with metal ions like copper, calcium, and aluminum. researchgate.net

Studies on Edetate Sodium as a Stabilizer in Specific Food and Pharmaceutical Formulations

Edetate sodium is studied and employed as a stabilizer in certain food and pharmaceutical formulations. annexechem.comresearchgate.netonlinescientificresearch.compatsnap.comiwaponline.com In these applications, trace metal ions can catalyze oxidative degradation reactions, leading to changes in color, flavor, texture, and efficacy of the products. atamanchemicals.comannexechem.commarketresearchintellect.com By chelating these metal ions, edetate sodium prevents or slows down these undesirable reactions, thereby extending the shelf life and maintaining the quality and stability of the formulations. annexechem.compatsnap.commarketresearchintellect.com Specific examples include its use in some soft drinks to mitigate benzene (B151609) formation and in pharmaceutical solutions and ointments to prevent the degradation of active ingredients. atamankimya.comannexechem.comphexcom.com

Biochemical and Molecular Research Applications of Edetate Sodium

Mechanisms of Metal-Dependent Enzyme Deactivation by Edetate Sodium

Edetate sodium deactivates metal-dependent enzymes primarily by sequestering the metal ions essential for their catalytic activity. wikipedia.orgatamanchemicals.com This chelation process removes the necessary cofactors from the enzyme's active site, rendering it inactive. atamanchemicals.comscientificlabs.com However, in some instances, EDTA has been observed to inhibit enzymes independently of metal ion chelation, suggesting additional mechanisms of action. wikipedia.orgatamanchemicals.com

Inhibition of Metalloproteases and Calcium-Dependent Cysteine Proteases

Metalloproteases are a class of enzymes that require metal ions, often zinc, for their catalytic function. atamanchemicals.comscientificlabs.com Edetate sodium effectively inhibits metalloproteases by chelating the zinc ion in their active site. atamanchemicals.comscientificlabs.comsigmaaldrich.com Similarly, it can inhibit other metal ion-dependent proteases, such as calcium-dependent cysteine proteases, by binding to the required calcium ions. atamanchemicals.comscientificlabs.comsigmaaldrich.comscbt.com The effective concentrations for inhibiting metalloproteases typically range from 1-10 mM. atamanchemicals.comscientificlabs.comsigmaaldrich.com Protease inhibitor cocktails often include EDTA to enhance the inhibition of metalloproteases and calcium-dependent proteases. abmgood.comfivephoton.com

Effects on Nucleotide Hydrolyzing Enzymes (e.g., Taq Polymerase, dUTPase, MutT)

Edetate sodium has been shown to act as a selective inhibitor against certain nucleotide hydrolyzing enzymes, including Taq polymerase, dUTPase, and MutT. wikipedia.orgatamanchemicals.comchemicalbook.comatamankimya.comatamanchemicals.com While its chelating ability plays a role, studies suggest that EDTA can also directly bind to the nucleotide binding pocket of these enzymes, inhibiting their activity beyond simple metal chelation. nih.gov For instance, EDTA inhibits dUTPase activity, and this inhibition can be reversed by the addition of MgCl₂, indicating a metal-dependent aspect to the inhibition. nih.gov Research on Plasmodium falciparum dUTPase showed a significant decrease in catalytic efficiency (kcat) and an increase in the Michaelis constant (Km) in the presence of EDTA compared to when Mg²⁺ was present, highlighting the impact of Mg²⁺ depletion by EDTA on enzyme kinetics. nih.gov EDTA can inhibit Taq polymerase activity, and concentrations as low as 0.5 mM have been reported to have inhibitory effects on PCR. qiagen.com

Impact on Specific Enzyme Systems (e.g., Liver Arginase, Horseradish Peroxidase)

Beyond broad categories, edetate sodium also impacts the activity of specific enzyme systems. It is known to inhibit liver arginase. wikipedia.orgatamanchemicals.comchemicalbook.comatamankimya.comatamanchemicals.com In the case of horseradish peroxidase (HRP), EDTA inhibits the enzyme's catalyzed iodide oxidation in a concentration and pH-dependent manner. nih.govnih.govscispace.com This inhibition is more effective at pH 6. nih.govnih.gov Kinetic studies suggest that EDTA competitively inhibits iodide oxidation by acting as an electron donor and competing for the same binding site as iodide. nih.govnih.gov Spectral studies indicate that EDTA can reduce compound I to compound II in the HRP catalytic cycle. nih.govnih.gov

Role in DNA and Protein Preservation in Research Contexts

Edetate sodium is widely used in research to preserve DNA and proteins by mitigating the damaging effects of metal ions and inhibiting enzymatic degradation. wikipedia.orgatamanchemicals.comatamankimya.comatamanchemicals.com

Mitigation of Metal Ion Interference in Downstream DNA Recovery and Polymerase Chain Reaction